molecular formula C10H19N3O2 B15229462 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide

2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide

Cat. No.: B15229462
M. Wt: 213.28 g/mol
InChI Key: JXOPRQBTMNOEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide is a compound characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The resulting intermediate is then further functionalized to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives .

Scientific Research Applications

2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them highly reactive, allowing them to participate in various biochemical pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

N-(3-carbamoylpentan-3-yl)azetidine-3-carboxamide

InChI

InChI=1S/C10H19N3O2/c1-3-10(4-2,9(11)15)13-8(14)7-5-12-6-7/h7,12H,3-6H2,1-2H3,(H2,11,15)(H,13,14)

InChI Key

JXOPRQBTMNOEDW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)N)NC(=O)C1CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.